molecular formula C4H4Br2N2 B1586872 4,5-Dibromo-2-methylimidazole CAS No. 4002-81-7

4,5-Dibromo-2-methylimidazole

Cat. No. B1586872
Key on ui cas rn: 4002-81-7
M. Wt: 239.9 g/mol
InChI Key: DBFMQNPRKMLHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320995B2

Procedure details

To a solution of 4,5-dibromo-2-methylimidazole (3.0 g, 12.5 mmol) in 25 mL DMF add sodium carbonate (2.0 g, 18.8 mmol) and benzyl bromide (1.64 mL, 13.8 mmol). Stir the solution at room temperature for 72 hours. Pour the reaction into water and extract with EtOAc. Wash the organic layer with water, saturated aqueous sodium chloride, and dry over sodium sulfate. Filter the mixture and concentrate to 3.8 g crude oil. Purify the oil by radial chromatography eluting with 40% EtOAc in hexanes. Concentrate the appropriate fractions to 3.1 g (75%) of the title compound as a colorless oil. MS(ES+): m/z=331.0 (M+H)+
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([CH3:8])[NH:5][C:6]=1[Br:7].C(=O)([O-])[O-].[Na+].[Na+].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.O>CN(C=O)C>[CH2:15]([N:3]1[C:2]([Br:1])=[C:6]([Br:7])[N:5]=[C:4]1[CH3:8])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1N=C(NC1Br)C
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.64 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the solution at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc
WASH
Type
WASH
Details
Wash the organic layer with water, saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter the mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to 3.8 g crude oil
CUSTOM
Type
CUSTOM
Details
Purify the oil by radial chromatography
WASH
Type
WASH
Details
eluting with 40% EtOAc in hexanes
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the appropriate fractions to 3.1 g (75%) of the title compound as a colorless oil

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(=NC(=C1Br)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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